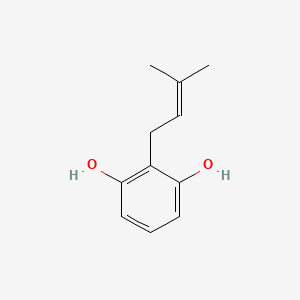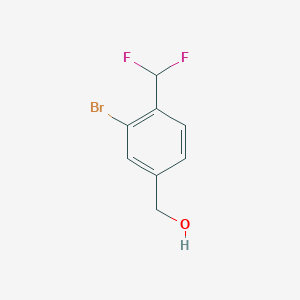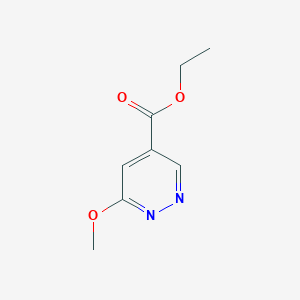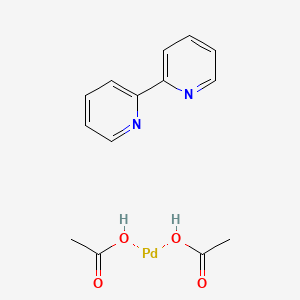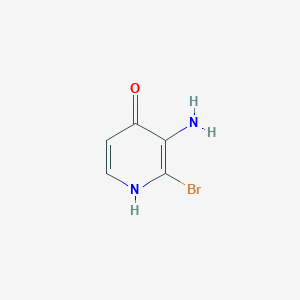
2-(Octan-4-yl)-3,3'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Octan-4-yl)-3,3’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom. The presence of the octan-4-yl group in the 2-position of the bithiophene structure imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octan-4-yl)-3,3’-bithiophene typically involves the coupling of two thiophene rings with an octan-4-yl substituent. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene derivative with a halogenated thiophene derivative in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Octan-4-yl)-3,3’-bithiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Octan-4-yl)-3,3’-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated thiophenes or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Octan-4-yl)-3,3’-bithiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of 2-(Octan-4-yl)-3,3’-bithiophene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the octan-4-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: Lacks the octan-4-yl substituent, resulting in different chemical and physical properties.
3,3’-Dibromo-2,2’-bithiophene: Contains bromine substituents, which can alter its reactivity and applications.
2,5-Bis(2-thienyl)pyrrole: A related compound with a pyrrole ring, used in similar applications.
Uniqueness
2-(Octan-4-yl)-3,3’-bithiophene is unique due to the presence of the octan-4-yl group, which imparts distinct chemical properties and enhances its potential applications in various fields. The compound’s structure allows for versatile modifications, making it a valuable building block in organic synthesis and material science.
Eigenschaften
Molekularformel |
C16H22S2 |
|---|---|
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
2-octan-4-yl-3-thiophen-3-ylthiophene |
InChI |
InChI=1S/C16H22S2/c1-3-5-7-13(6-4-2)16-15(9-11-18-16)14-8-10-17-12-14/h8-13H,3-7H2,1-2H3 |
InChI-Schlüssel |
SONVOUWQXKYAMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCC)C1=C(C=CS1)C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


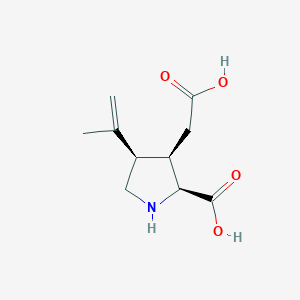
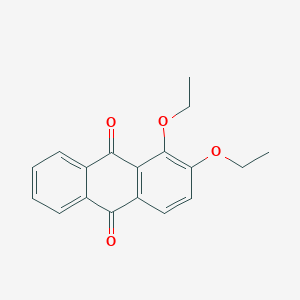
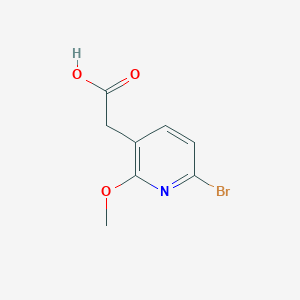

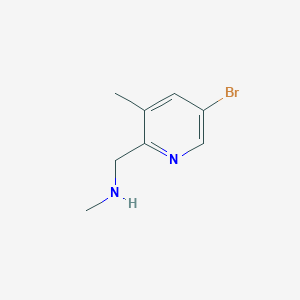
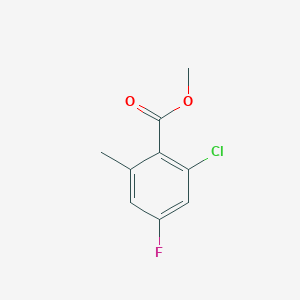
![2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide](/img/structure/B15250012.png)
